N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-[(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide is a complex organic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 464.6 g/mol. This compound is categorized under the class of benzodiazoles and amides, which are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties .
The synthesis of N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-[(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide typically involves multi-step reactions that incorporate various organic synthesis techniques.
Methods:
Technical details regarding specific reagents, conditions (such as temperature and solvents), and purification methods (like chromatography) are crucial for optimizing yield and purity in laboratory settings.
The molecular structure of N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-[(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide can be represented using various structural formulas:
Structure:
CCc1cccc(C)c1N(C(=O)Cn1c(CN2CCOCC2)nc2ccccc21)C(C)COC
This structure indicates a complex arrangement with multiple functional groups that contribute to its chemical behavior and reactivity .
N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-[(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide can participate in several chemical reactions:
Reactions:
These reactions are essential for modifying the compound for various applications in medicinal chemistry .
The mechanism of action for N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-[(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide primarily involves its interaction with biological targets at the molecular level:
Process:
Data from pharmacological studies indicate that compounds with similar structures exhibit significant therapeutic effects by interfering with key biological processes .
The physical and chemical properties of N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-[(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide are crucial for its application in research:
Properties:
Property | Value |
---|---|
Molecular Weight | 464.6 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Solubility | Varies by solvent |
These properties influence its solubility, stability, and reactivity under different conditions, which are critical for experimental applications .
N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)-2-[(4-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide has several scientific applications:
Scientific Uses:
The ongoing research into this compound underscores its relevance in developing novel therapeutics and understanding complex biological systems .
CAS No.: 15302-16-6
CAS No.: 7759-46-8
CAS No.: 21105-15-7
CAS No.: 53905-12-7
CAS No.: 55337-75-2